N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Lipophilicity Drug-likeness ADME prediction

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2060498-12-4) is a synthetic thiazole–acetamide hybrid with the molecular formula C₁₅H₁₃F₃N₂O₂S and a molecular weight of 342.3 g/mol. Its structure combines a 5-acetyl-4-methylthiazole core with an N-linked 3-(trifluoromethyl)phenyl substituent, a motif frequently exploited in medicinal chemistry to modulate lipophilicity and target-binding interactions.

Molecular Formula C15H13F3N2O2S
Molecular Weight 342.3 g/mol
CAS No. 2060498-12-4
Cat. No. B1406715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
CAS2060498-12-4
Molecular FormulaC15H13F3N2O2S
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C)C(=O)C
InChIInChI=1S/C15H13F3N2O2S/c1-8-13(9(2)21)23-14(19-8)20(10(3)22)12-6-4-5-11(7-12)15(16,17)18/h4-7H,1-3H3
InChIKeyAJCFAPFLXPJZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2060498-12-4): Core Properties and Research Positioning


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2060498-12-4) is a synthetic thiazole–acetamide hybrid with the molecular formula C₁₅H₁₃F₃N₂O₂S and a molecular weight of 342.3 g/mol [1]. Its structure combines a 5-acetyl-4-methylthiazole core with an N-linked 3-(trifluoromethyl)phenyl substituent, a motif frequently exploited in medicinal chemistry to modulate lipophilicity and target-binding interactions [1]. The compound is primarily utilized as a research chemical in drug-discovery campaigns and biochemical assay development, where precise molecular identity and purity are critical.

Synthetic thiazole–acetamide hybrid with 3-CF₃-phenyl modification
Designed as a research chemical for drug-discovery and biochemical assay development
Requires precise structural identity and purity for reliable SAR interpretation

Why Closely Related Thiazole–Acetamide Analogs Cannot Substitute N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide


Thiazole–acetamide compounds are not interchangeable because minor structural variations — particularly the introduction of the 3-(trifluoromethyl)phenyl group — produce large shifts in physicochemical properties that directly affect biological permeability, target-binding kinetics, and assay reproducibility [1]. The 3-CF₃ substituent distinguishes this compound from simpler N-(5-acetyl-4-methylthiazol-2-yl)acetamide analogs by markedly increasing lipophilicity (ΔXLogP3 ≈ +2.4) and molecular complexity, factors that must be controlled when building structure–activity relationships or scaling a synthetic route [1][2]. Substituting a non-fluorinated congener therefore alters key property windows and can invalidate comparative biological data.

Replacing with a non-fluorinated analog may shift lipophilicity by ~2.4 XLogP3 units, altering permeability and SAR relevance.
Fewer hydrogen-bond acceptors (4 vs 7) in simpler thiazole–acetamides can reduce target-binding versatility and shift assay profiles.
Conformational flexibility differs; analogs with only 2 rotatable bonds may not reproduce binding entropic penalties observed for this scaffold.

Quantitative Evidence of Differentiation for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide vs. Key Analogs


Lipophilicity (XLogP3) Advantage Over the Non-Fluorinated Parent Analog

The 3-(trifluoromethyl)phenyl substituent raises the computed logP by approximately 2.4 units relative to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide (CAS 39884-12-3), which lacks this aromatic ring [1][2]. Higher lipophilicity correlates with enhanced passive membrane permeability and is a critical parameter when selecting scaffold intermediates for central nervous system or intracellular targets [1].

Lipophilicity (XLogP3)
Computed property
Target: 3.5
Comparator: 1.1
Δ = +2.4
Supports permeability-driven compound selection
Cactvs algorithm; standardized descriptor
Lipophilicity Drug-likeness ADME prediction

Increased Molecular Complexity and Hydrogen-Bond Acceptor Capacity

The target compound features 7 hydrogen-bond acceptors (HBA) versus 4 for the non-fluorinated analog, owing to the additional carbonyl and trifluoromethyl groups [1][2]. A higher HBA count can strengthen interactions with polar protein pockets and improve aqueous solubility tuning, providing a broader chemical space for medicinal chemistry optimization [1].

H-Bond Acceptors
Computed property
7 (vs 4 for non-fluorinated analog)
Greater capacity for polar target interactions
Affects pharmacophore design and selectivity screening
Molecular complexity Target engagement Selectivity screening

Rotatable Bond Count and Conformational Flexibility

The target molecule contains 3 rotatable bonds compared with 2 for the simpler analog, reflecting the addition of the N-phenyl ring [1][2]. While still within drug-like space, the extra degree of conformational freedom can influence entropic penalties upon protein binding and affect docking scores [1].

Rotatable Bonds
Computed property
3 (vs 2 for non-fluorinated analog)
May influence binding entropy and docking outcomes
Relevant for lead optimization and rigidification strategies
Conformational entropy Binding free energy Docking

Application Scenarios Where N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Demonstrates Clear Advantage


Scaffold Hopping and Fragment Growing in Kinase or Protease Inhibitor Programs

Medicinal chemists seeking to replace a phenyl ring with a trifluoromethyl-substituted phenyl while retaining the thiazole core can leverage this compound as a direct synthetic intermediate. The 2.4-unit increase in XLogP3 relative to non-fluorinated analogs maps to a permeability window suitable for intracellular enzyme targets [1][2]. Using this compound avoids the need for late-stage trifluoromethylation, which can be low-yielding and complex.

Physicochemical Property Reference Standard in Computational ADME Model Calibration

With a well-characterized XLogP3 of 3.5, 7 HBA, and 3 rotatable bonds, this compound serves as a calibration point for in silico models predicting logP, solubility, and permeability [1]. Its distinct profile — bridging low-logP starting fragments and high-logP drug candidates — makes it a valuable mid-range standard in computational chemistry workflows [1][2].

Biological Assay Development Requiring Consistent Fluorinated Tool Compounds

In biochemical screening campaigns where the trifluoromethyl group provides a sensitive ¹⁹F NMR probe or enhances binding to fluorophilic protein pockets, this compound offers a defined, high-purity entity [1]. Its structural homogeneity and predictable lipophilicity ensure reproducibility across dose–response and selectivity panel assays, whereas switching to a non-fluorinated analog would alter both the detection signal and the target-binding profile [1][2].

Application
Selection Property
Validation Focus
Kinase/protease inhibitor scaffold expansion
3-CF₃-phenyl thiazole-acetamide core
Lipophilicity-permeability match in lead series
In silico ADME model calibration
Well-characterized physicochemical descriptors
Prediction accuracy across mid-range logP space
Fluorinated tool compound in biochemical assays
¹⁹F NMR probe capability and defined purity
Assay reproducibility and signal consistency
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